molecular formula C16H12N2O2 B6511093 3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one CAS No. 894888-07-4

3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one

Cat. No.: B6511093
CAS No.: 894888-07-4
M. Wt: 264.28 g/mol
InChI Key: JQVCVULCDJRDEN-UHFFFAOYSA-N
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Description

3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and an amine in the presence of a catalyst. Another method includes the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound of the naphthyridine family, known for its broad range of biological activities.

    2-Methyl-1,8-naphthyridine: A derivative with similar structural features but different substituents, leading to varied chemical and biological properties.

    Benzo[c][1,7]naphthyridine: Another related compound with distinct reactivity and applications.

Uniqueness

3-Benzoyl-7-methyl-1H-[1,8]naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzoyl and methyl groups contribute to its unique properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-benzoyl-7-methyl-1H-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-7-8-12-15(20)13(9-17-16(12)18-10)14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVCVULCDJRDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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